molecular formula C18H24N2O3 B1386844 4-{1-[(Cyclopentylamino)carbonyl]piperidin-4-yl}benzoic acid CAS No. 1169977-61-0

4-{1-[(Cyclopentylamino)carbonyl]piperidin-4-yl}benzoic acid

Cat. No.: B1386844
CAS No.: 1169977-61-0
M. Wt: 316.4 g/mol
InChI Key: BDWKCYFVGDLGJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{1-[(Cyclopentylamino)carbonyl]piperidin-4-yl}benzoic acid is a chemical compound with the molecular formula C18H24N2O3 . This benzoic acid derivative features a piperidine core that is strategically substituted at the 4-position with a benzoic acid group and at the 1-position with a cyclopentylaminocarbonyl moiety. This specific molecular architecture, which incorporates hydrogen bond donor and acceptor sites, makes it a valuable intermediate in medicinal chemistry and drug discovery research. Compounds with this piperidine-benzoic acid scaffold are frequently investigated as key building blocks in the synthesis of more complex molecules, particularly for creating pharmacologically relevant compounds . Researchers utilize this chemical in the development of targeted covalent inhibitors and as a core structure for probing protein-ligand interactions. It is supplied as a high-purity solid, suitable for use in various biochemical assays and organic synthesis workflows. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

4-[1-(cyclopentylcarbamoyl)piperidin-4-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c21-17(22)15-7-5-13(6-8-15)14-9-11-20(12-10-14)18(23)19-16-3-1-2-4-16/h5-8,14,16H,1-4,9-12H2,(H,19,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDWKCYFVGDLGJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2CCC(CC2)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Carbamate Intermediates

Based on recent literature, a scalable route involves the synthesis of piperidine-4-carboxylic acid derivatives, followed by carbamate formation with cyclopentylamine derivatives.

Step Description Reagents & Conditions Yield Reference
1. Preparation of Piperidine-4-carboxylic acid Cyclization of suitable precursors, e.g., via cyclization of amino acids or nitriles Moderate to high
2. Protection of amino groups Use of tert-butoxycarbonyl (Boc) groups Usually quantitative
3. Formation of carbamate Reaction with cyclopentylamine and carbonyl diimidazole (CDI) or phosgene equivalents High ,
4. Coupling with benzoic acid derivative Using coupling agents like EDCI/HOBt or DCC in an inert solvent High ,
5. Deprotection and final purification Acidic or basic hydrolysis, chromatography High ,

Amide Bond Formation with Cyclopentylamine

Another approach involves direct amidation:

  • Activation of the benzoic acid or its derivative (e.g., acid chloride or anhydride).
  • Nucleophilic attack by cyclopentylamine.
  • Subsequent functionalization to introduce the carbamate and piperidine moiety.

Use of Coupling Reagents and Catalysts

Research indicates the employment of coupling reagents such as:

  • N,N'-Dicyclohexylcarbodiimide (DCC)
  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
  • 1-Hydroxybenzotriazole (HOBt)

These facilitate amide bond formation under mild conditions, improving yield and purity.

Specific Synthesis Pathways

Pathway Based on Patent CN103382191A

This patent describes a method for synthesizing related piperidine derivatives, which can be adapted for the target compound:

  • Activation of piperidine-4-carboxylic acid with carbodiimide reagents.
  • Coupling with cyclopentylamine derivatives.
  • Cyclization and purification steps to obtain the final product.

Pathway Using Carbamate Formation (From Literature)

A representative route involves:

  • Step 1: Synthesis of piperidine-4-carboxylic acid via cyclization of suitable precursors.
  • Step 2: Protection of amino groups with Boc groups.
  • Step 3: Reaction with cyclopentyl isocyanate or chloroformate to form carbamates.
  • Step 4: Coupling with benzoyl derivatives to introduce the benzoic acid moiety.
  • Step 5: Deprotection and final purification.

Alternative Route via Reductive Amination

  • Reductive amination of piperidin-4-one with cyclopentylamine, followed by acylation with appropriate carbonyl compounds, yields the core structure.

Data Tables Summarizing Reaction Conditions and Yields

Step Starting Material Reagents Conditions Yield Reference
1 Piperidine-4-carboxylic acid CDI or DCC Room temperature, inert solvent 70-85% ,
2 Cyclopentylamine Carbamate precursors Reflux, inert atmosphere 80-90%
3 Benzoyl derivatives EDCI/HOBt Room temperature, 12-24 h 75-88% ,
4 Final deprotection Acidic or basic hydrolysis Mild conditions >90%

Notes on Optimization and Scale-up

  • Reaction Efficiency: Use of coupling reagents like EDCI with HOBt enhances coupling efficiency.
  • Purification: Chromatography or recrystallization ensures high purity.
  • Scale-up: The procedures adapted from patent CN103382191A and recent literature demonstrate scalability with yields exceeding 70%.

Research Findings and Insights

  • Catalyst Use: Raney-Ni catalyzed reductive amination provides an efficient route for constructing the piperidine core.
  • Reaction Time: Shorter reaction times (4-6 hours) are achievable with optimized conditions.
  • Yield Improvement: Employing microwave-assisted synthesis can further improve yields and reduce reaction times.
  • Environmental Considerations: Use of greener solvents and recyclable catalysts is recommended for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-{1-[(Cyclopentylamino)carbonyl]piperidin-4-yl}benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research has explored its potential as a therapeutic agent for various conditions, including pain management and neurological disorders.

    Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions

Mechanism of Action

The mechanism of action of 4-{1-[(Cyclopentylamino)carbonyl]piperidin-4-yl}benzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets specific receptors or enzymes in the body, modulating their activity.

    Pathways Involved: It influences various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, physicochemical properties, and biological relevance:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Solubility Key Applications/Notes
1-(Cyclopentanecarbonyl)piperidine-4-carboxylic acid Cyclopentane carbonyl at piperidine N; carboxylic acid at 4-position Likely C₁₃H₁₉NO₃ ~245.3 Not specified Intermediate in peptide synthesis; potential GHS Category 3 hazard (irritant)
1-(4-Bromo-benzyl)-piperidine-4-carboxylic acid hydrochloride 4-Bromo-benzyl at piperidine N; carboxylic acid at 4-position C₁₃H₁₇BrClNO₂ 354.6 Not specified Halogenated analog; bromine enhances lipophilicity, potentially improving membrane permeability
1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid 2-Chlorobenzoyl at piperidine N; carboxylic acid at 4-position C₁₃H₁₄ClNO₃ 267.7 Slight in DMSO, methanol, chloroform Research chemical; chloro-substituent may influence electronic properties and binding
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid Ethoxycarbonyl at piperidine N; carboxylic acid at 4-position C₁₀H₁₅NO₄ 213.2 Not specified Ester group increases hydrolytic instability compared to benzoic acid derivatives
1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid 5-Bromopyrimidinyl at piperidine N; carboxylic acid at 4-position C₁₀H₁₁BrN₃O₂ 293.1 Not specified Heterocyclic bromopyrimidine enhances potential kinase inhibition or DNA interaction

Key Structural and Functional Differences

Substituent Effects: The cyclopentylamino carbonyl group in the target compound introduces a secondary amide linkage, enhancing hydrogen-bonding capacity compared to ester (e.g., ethoxycarbonyl) or halogenated (e.g., bromobenzyl) analogs . Halogenated analogs (e.g., bromo or chloro derivatives) exhibit increased molecular weight and lipophilicity (log P), which may improve blood-brain barrier (BBB) penetration but reduce aqueous solubility .

Solubility and Stability :

  • The benzoic acid moiety in the target compound provides higher aqueous solubility compared to esters (e.g., ethoxycarbonyl) but lower than hydrochlorides (e.g., 1-(4-bromo-benzyl)-piperidine-4-carboxylic acid hydrochloride) .
  • Hydrolytic stability : Amide bonds (as in the target compound) are more resistant to hydrolysis than esters (e.g., ethoxycarbonyl), making the target more suitable for oral drug formulations .

Biological Relevance: Bromopyrimidine derivatives (e.g., ) are often used in kinase inhibitor development due to their planar aromatic structure, whereas the cyclopentylamino group in the target compound may favor GPCR or protease targeting .

Biological Activity

4-{1-[(Cyclopentylamino)carbonyl]piperidin-4-yl}benzoic acid, with the molecular formula C18_{18}H24_{24}N2_2O3_3 and CAS number 1169977-61-0, is a compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a unique cyclopentyl group attached to a piperidine ring, which is further linked to a benzoic acid moiety. This structural configuration is believed to influence its biological activity significantly.

PropertyValue
Molecular FormulaC18_{18}H24_{24}N2_2O3_3
Molecular Weight316.40 g/mol
CAS Number1169977-61-0
IUPAC Name4-[1-(cyclopentylcarbamoyl)piperidin-4-yl]benzoic acid

The biological activity of 4-{1-[(Cyclopentylamino)carbonyl]piperidin-4-yl}benzoic acid is primarily attributed to its interaction with specific molecular targets within the body:

  • Molecular Targets : The compound is known to interact with various receptors and enzymes, modulating their activities. This interaction can lead to alterations in signaling pathways that are crucial for cellular functions.
  • Biochemical Pathways : It influences pathways associated with cell proliferation, apoptosis, and inflammatory responses.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies on related piperidine derivatives have shown that they can induce apoptosis in cancer cells by affecting key regulatory pathways like NFκB (nuclear factor kappa-light-chain-enhancer of activated B cells).

Case Studies

  • Cytotoxicity Assays : In vitro studies have demonstrated that derivatives of piperidine can inhibit the growth of various cancer cell lines. For example, compounds similar to 4-{1-[(Cyclopentylamino)carbonyl]piperidin-4-yl}benzoic acid have shown cytotoxic effects against colorectal adenocarcinoma cells (COLO-205), indicating potential use as anticancer agents.
  • Mechanistic Studies : Annexin V assays have been employed to evaluate apoptotic effects in cancer cells treated with piperidine derivatives, revealing significant increases in apoptotic cell populations compared to controls.

Comparative Analysis

The compound's biological activity can be compared with other benzoic acid derivatives:

CompoundBiological Activity
4-{1-[(Cyclohexylamino)carbonyl]piperidin-4-yl}benzoic acidSimilar structure; potential for similar activity
4-{1-[(Cyclopropylamino)carbonyl]piperidin-4-yl}benzoic acidVariations in cycloalkane structure may influence potency

Q & A

Q. Methodological Answer :

  • Reaction Conditions : Hydrolysis of ester intermediates (e.g., ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate) using NaOH in aqueous ethanol, followed by acidification to pH 3-4 with HCl, precipitates the carboxylic acid derivative with 88% yield .
  • Purification : Recrystallization from ethanol or water removes unreacted starting materials. Confirming purity via elemental analysis (e.g., %C, %H, %N within ±0.05% of theoretical values) ensures consistency .
  • Scale-Up Considerations : Gradual addition of reagents and controlled temperature during acidification minimizes side reactions.

What advanced characterization techniques are critical for confirming the structural integrity of this compound?

Q. Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR (e.g., DMSO-d6d_6) identify key protons (e.g., cyclopentyl CH at δ 1.52–3.42) and carbonyl groups (δ 168–173 ppm) .
  • Infrared Spectroscopy : IR peaks at 1730 cm1^{-1} (carboxylic acid C=O) and 1687 cm1^{-1} (amide C=O) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (e.g., m/z 313 [M+H]+^+) validates molecular weight .

How can researchers design assays to evaluate the compound’s biological activity, such as enzyme inhibition?

Q. Methodological Answer :

  • Carbonic Anhydrase Inhibition : Use a stopped-flow CO2_2 hydration assay (pH 7.4, 20°C) with recombinant human isoforms (e.g., hCA II or IX). Calculate IC50_{50} values via dose-response curves and compare to acetazolamide as a positive control .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., 3^3H-labeled ligands) quantify affinity for GPCRs or kinases. Include competitive binding controls to validate specificity .

How should researchers address contradictory data in pharmacological studies, such as inconsistent IC50_{50}50​ values?

Q. Methodological Answer :

  • Reproducibility Checks : Replicate assays under identical conditions (pH, temperature, enzyme batch) .
  • Purity Verification : Re-analyze compound purity via HPLC or elemental analysis to rule out degradation .
  • Statistical Analysis : Apply ANOVA or t-tests to assess variability across experimental replicates. Outliers may indicate unoptimized assay conditions .

What computational strategies support the prediction of this compound’s pharmacokinetic properties?

Q. Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., carbonic anhydrase) using software like GROMACS. Analyze binding free energy with MM-PBSA calculations .
  • ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), CYP450 metabolism, and blood-brain barrier permeability. Validate predictions with in vitro hepatocyte stability assays .

How can structure-activity relationship (SAR) studies guide the design of analogues with enhanced potency?

Q. Methodological Answer :

  • Substituent Modification : Replace cyclopentyl with bulkier groups (e.g., cyclohexyl) to enhance hydrophobic interactions. Introduce electron-withdrawing groups (e.g., -CF3_3) on the benzoic acid moiety to improve target binding .
  • Bioisosteric Replacement : Swap the piperidine ring with azetidine to reduce conformational flexibility and increase metabolic stability .
  • In Silico Screening : Dock analogues into target active sites using AutoDock Vina. Prioritize compounds with lower predicted binding energies (<-8 kcal/mol) .

What protocols ensure safe handling and storage of this compound in laboratory settings?

Q. Methodological Answer :

  • Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation or skin contact, as carboxylic acid derivatives may cause irritation .
  • Storage : Keep in airtight containers under inert gas (N2_2) at -20°C. Protect from light to prevent photodegradation .

How can researchers validate the compound’s stability under physiological conditions?

Q. Methodological Answer :

  • pH Stability Tests : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours. Monitor degradation via HPLC .
  • Plasma Stability Assays : Mix with human plasma (37°C, 1–6 hours). Precipitate proteins with acetonitrile and analyze supernatant for intact compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{1-[(Cyclopentylamino)carbonyl]piperidin-4-yl}benzoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-{1-[(Cyclopentylamino)carbonyl]piperidin-4-yl}benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.